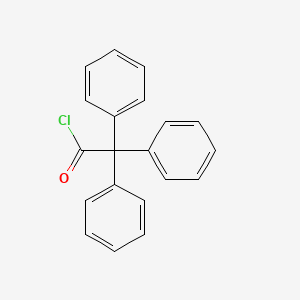
3-Phenyl-3-pyridinylmethanol
Übersicht
Beschreibung
Phenyl(pyridin-3-yl)methanol, also known as 3-Phenylpyridin-4-ol, is an organic compound with the chemical formula C9H9NO. It is a colorless, crystalline solid that is soluble in water and most organic solvents. It is commonly used in the synthesis of other compounds, such as pharmaceuticals and dyes. It is also used in the production of polymers, such as polyurethanes and polyesters. In addition, it is used as a reagent in organic synthesis and as a starting material in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
3-Phenyl-3-pyridinylmethanol dient als vielseitiges Zwischenprodukt in der organischen Synthese. Es kann verschiedenen chemischen Reaktionen unterzogen werden, einschließlich Oxidation, Reduktion und Kreuzkupplung, um eine Vielzahl strukturell diverser Verbindungen zu erhalten. So kann es beispielsweise zur Synthese von Pyridin-2-yl-methanonen durch kupferkatalysierte Csp3-H-Oxidation verwendet werden . Diese Ketone sind wichtige Zwischenprodukte für Pharmazeutika und Agrochemikalien.
Pharmakologie
Im Bereich der Pharmakologie zeigen Derivate von this compound eine Reihe biologischer Aktivitäten. Sie werden hinsichtlich ihres Potenzials als selektive Antagonisten des transienten Rezeptorpotenzials Vanilloid 3 untersucht, die eine Rolle bei der Behandlung von Schmerzen, Entzündungen und Hauterkrankungen spielen könnten .
Materialwissenschaften
Diese Verbindung ist auch in den Materialwissenschaften relevant, insbesondere bei der Synthese von Polymeren und kleinen Molekülen, die zur Herstellung neuer Materialien mit spezifischen Eigenschaften verwendet werden können. Während direkte Anwendungen in den Materialwissenschaften bei der Suche nicht gefunden wurden, deutet die Rolle der Verbindung als Baustein auf ihr Potenzial in diesem Bereich hin .
Analytische Chemie
This compound kann in der analytischen Chemie als Standard- oder Referenzverbindung verwendet werden. Seine gut definierte Struktur und seine Eigenschaften ermöglichen es ihm, als Kalibrierstandard für verschiedene analytische Verfahren zu dienen und so genaue und zuverlässige Messungen zu gewährleisten .
Biotechnologie
In der Biotechnologie könnte this compound in enzymatischen Reaktionen oder als Ausgangsmaterial für die Synthese komplexerer bioaktiver Moleküle verwendet werden. Seine Derivate können zur Untersuchung von biologischen Wegen und Prozessen verwendet werden .
Medizinische Chemie
Die Verbindung findet in der medizinischen Chemie breite Anwendung, wo sie als Vorläufer für die Synthese verschiedener bioaktiver Moleküle dient. Ihre Derivate werden hinsichtlich ihres therapeutischen Potenzials bei der Behandlung einer Vielzahl von Krankheiten, einschließlich Krebs und neurologischen Erkrankungen, untersucht .
Umweltanwendungen
Während spezifische Umweltanwendungen von this compound nicht direkt gefunden wurden, deutet die Verwendung bei der Synthese umweltfreundlicher Reaktionen, wie z. B. wasserbasierter Oxidationsprozesse, auf ihre potenzielle Nützlichkeit bei der Entwicklung grüner Chemieprotokolle hin .
Katalyse
Schließlich kann this compound als Ligand in der Katalyse fungieren und möglicherweise Komplexe mit Metallen bilden, um verschiedene chemische Reaktionen zu katalysieren. Dies kann zu effizienteren und selektiveren Synthesewegen sowohl in der Industrie als auch im Labor führen .
Wirkmechanismus
Target of Action
Phenyl(pyridin-3-yl)methanol is a complex compound with potential biological activity. Similar compounds have been found to target cyclin-dependent kinase 2 .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other compounds with similar structures .
Biochemical Pathways
Similar compounds have been found to affect various biological pathways .
Pharmacokinetics
Similar compounds have shown various pharmacokinetic properties .
Result of Action
Similar compounds have shown various biological activities .
Action Environment
Similar compounds have shown various responses to different environmental factors .
Eigenschaften
IUPAC Name |
phenyl(pyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9,12,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMUKAFNUZGGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284090 | |
| Record name | phenyl(pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6270-47-9 | |
| Record name | 6270-47-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6270-47-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenyl(pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | phenyl(pyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

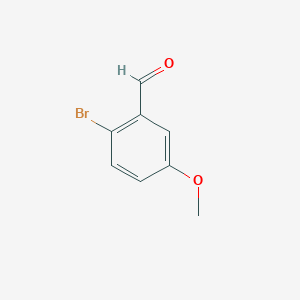



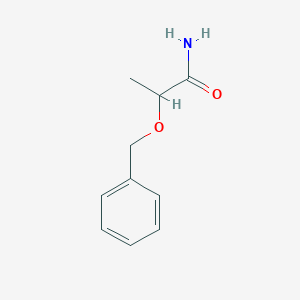
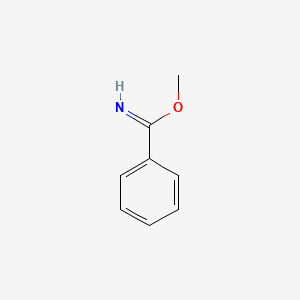


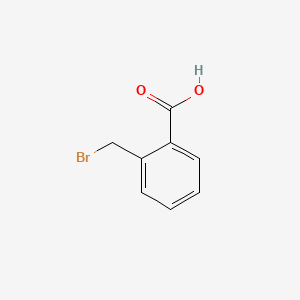

![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)


